Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate
Brand Name: Vulcanchem
CAS No.: 4450-97-9
VCID: VC16102018
InChI: InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol

Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate

CAS No.: 4450-97-9

Cat. No.: VC16102018

Molecular Formula: C8H11NO4

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate - 4450-97-9

Specification

CAS No. 4450-97-9
Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
IUPAC Name ethyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3
Standard InChI Key DSDSKBLQRIVSTN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=O)N(C1)C)O

Introduction

Chemical Structure and Properties

Molecular Identification

The compound is characterized by the following identifiers:

PropertyValue
CAS Number4450-97-9
Molecular FormulaC₈H₁₁NO₄
Molecular Weight185.18 g/mol
IUPAC NameEthyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate
SMILESCCOC(=O)C1=C(C(=O)N(C1)C)O
InChIInChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3
PubChem CID54677458

Computed properties include a logP of 0.2, indicating moderate hydrophobicity, and rotatable bond count of 3, affecting conformational flexibility .

Structural Features

The compound’s structure comprises:

  • Ethyl ester group: Contributes to solubility in organic solvents.

  • Pyrroline ring: Contains a hydroxyl group at position 4 and a ketone at position 5.

  • N-methyl substitution: Enhances stability and chelating capacity for iron ions.

Synthesis and Preparation

Synthesis Protocol

The iron chelate is synthesized by reacting ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate with iron salts under controlled conditions. While specific reaction details remain proprietary, the process typically involves:

  • Coordination of iron ions: The ligand binds iron via the hydroxyl and ketone groups.

  • Purification: Recrystallization or chromatography to isolate the chelate.

Stability and Degradation

pH-Dependent Stability

The compound’s stability varies significantly with pH:

pHStability Observation
1.2Rapid photodegradation; 90.9% decomposition after 528 hours under tungsten light (1,020 μW/cm²) .
5.0Maximal stability; no detectable decomposition after 192 hours under identical conditions .

At pH 5, the chelate demonstrates exceptional resilience, attributed to optimal coordination geometry and reduced hydrolysis.

Biological Tissue Stability

In histological preparations, the chelate remains stable for 18 months, enabling long-term iron quantification .

Applications in Research

Analytical Chemistry

The compound’s deep red iron chelate exhibits a linear relationship between absorbance and iron concentration, enabling precise quantification .

Histological Staining

Compared to traditional methods (e.g., Prussian blue), this chelate offers advantages:

ParameterEthyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylatePrussian Blue
SensitivityDetects low iron concentrationsModerate
SpecificityMinimal interference from other metalsHigh
Stability18 months in tissuesLimited

Research Findings and Data

Photostability Data

ConditionExposure DurationDecomposition (%)Kinetic Order
pH 1.2, 10⁻² M528 hours90.9Zero-order
pH 5.0, 10⁻² M192 hours<1N/A

Spectrophotometric Analysis

  • Wavelength: 484 nm (absorbance peak for iron chelate).

  • Light source: Tungsten lamp (1,020 μW/cm²) .

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